
1-(3-Ethoxyphenyl)propan-1-ol
Descripción general
Descripción
1-(3-Ethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenylpropanol, where an ethoxy group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mecanismo De Acción
Target of Action
It’s structurally similar to propan-1-ol , which is known to have a broad range of applications, including use in perfumes, fragrances, and personal care products
Mode of Action
The exact mode of action of 1-(3-Ethoxyphenyl)propan-1-ol is not well-documented. Propan-1-ol, a structurally similar compound, exhibits an unspecific mechanism of effect. It affects the cell membrane causing alteration of membrane fluidity and leakage, enters the cytoplasm, and destroys the inner
Biochemical Pathways
Propan-1-ols, a class of compounds to which this compound belongs, are known to be primary alcohols based on a propan-1-ol skeleton and its substituted derivatives . The exact biochemical pathways influenced by this compound require further investigation.
Result of Action
The oxidation of propan-1-ol, a structurally similar compound, results in the formation of aldehydes, which can undergo further oxidation to form carboxylic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethoxyphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-ethoxyphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(3-ethoxyphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed:
Oxidation: 1-(3-ethoxyphenyl)propan-1-one.
Reduction: 1-(3-ethoxyphenyl)propan-1-amine.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Ethoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Comparación Con Compuestos Similares
1-Phenylpropan-1-ol: Lacks the ethoxy group, making it less polar and potentially less reactive in certain chemical reactions.
1-(4-Ethoxyphenyl)propan-1-ol: The ethoxy group is attached to the fourth position on the benzene ring, which may result in different steric and electronic effects.
1-(3-Methoxyphenyl)propan-1-ol: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Uniqueness: 1-(3-Ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group at the third position on the benzene ring.
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(12)9-6-5-7-10(8-9)13-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYROJNGIRYJYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


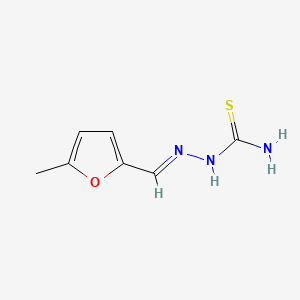
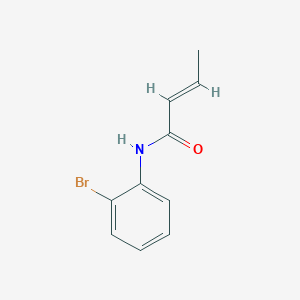

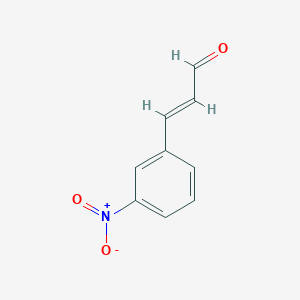
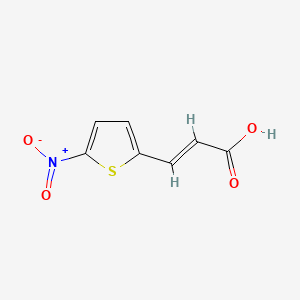

![4-[Ethyl(phenyl)amino]benzaldehyde](/img/structure/B3021059.png)
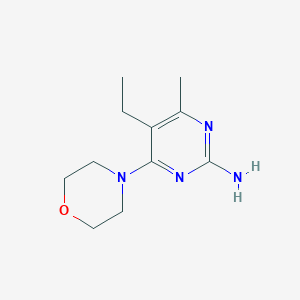

![5-[1-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3021069.png)




